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Compound of Interest

Compound Name: 5-Fluoro-2-iodotoluene

Cat. No.: B1304780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a detailed overview of the spectral data for 5-Fluoro-2-
iodotoluene (CAS No: 66256-28-8). Due to the limited availability of public experimental

spectral data for this specific compound, this document presents a combination of predicted

Nuclear Magnetic Resonance (NMR) data for 5-Fluoro-2-iodotoluene and available

experimental Infrared (IR) and Mass Spectrometry (MS) data for its isomer, 2-Fluoro-5-

iodotoluene (CAS No: 452-68-6). This compilation serves as a valuable resource for

researchers in the fields of organic synthesis, medicinal chemistry, and materials science,

offering insights into the structural characterization of this halogenated aromatic compound.

Predicted Nuclear Magnetic Resonance (NMR)
Spectral Data for 5-Fluoro-2-iodotoluene
Disclaimer: The following NMR data are predicted by computational models and are intended

for estimation purposes. Actual experimental values may vary.

Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

7.65 dd 8.5, 5.5 H-6

7.05 dd 8.5, 2.5 H-4

6.85 td 8.5, 2.5 H-3

2.45 s - -CH₃

Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

162.5 (d, ¹JCF = 245 Hz) C-5

141.0 (d, ³JCF = 8 Hz) C-1

138.0 (d, ³JCF = 6 Hz) C-3

125.0 (d, ⁴JCF = 3 Hz) C-4

115.0 (d, ²JCF = 22 Hz) C-6

92.0 (d, ²JCF = 3 Hz) C-2

20.0 -CH₃

Experimental Spectral Data for 2-Fluoro-5-
iodotoluene (Isomer)
The following sections detail the available experimental spectral data for the isomer 2-Fluoro-5-

iodotoluene.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1580-1450 Strong C=C stretch (aromatic)

1250-1200 Strong C-F stretch

850-750 Strong C-H bend (out-of-plane)

700-600 Medium C-I stretch

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

236 100 [M]⁺

109 85 [M - I]⁺

83 40 [C₆H₄F]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR

spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or

sodium chloride (NaCl) plates. For a solid, a KBr pellet would be prepared by grinding the

sample with KBr powder and pressing the mixture into a translucent disk. The spectrum is

typically recorded in the range of 4000 to 400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI)

source. The sample would be introduced into the ion source, where it is bombarded with a

high-energy electron beam. The resulting charged fragments are then separated by their mass-

to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the acquisition and interpretation of

spectral data for a chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Fluoro-2-iodotoluene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304780#5-fluoro-2-iodotoluene-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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